molecular formula C21H25N3O3S B264753 1-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)thiourea

1-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)thiourea

Cat. No.: B264753
M. Wt: 399.5 g/mol
InChI Key: CQKIDGQIGKARII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)thiourea, also known as MIET, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MIET belongs to the class of thiourea compounds and has been synthesized through various methods. We will also list future directions for MIET research.

Mechanism of Action

1-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)thiourea exerts its therapeutic effects through various mechanisms. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. This compound has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is involved in memory and learning. This compound has also been shown to inhibit the aggregation of amyloid beta, a protein that is associated with Alzheimer's disease. This compound has multiple mechanisms of action that contribute to its therapeutic potential.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). This compound has been shown to decrease the levels of reactive oxygen species (ROS), which are associated with oxidative stress. This compound has also been shown to increase the levels of glutathione (GSH), a molecule that is involved in cellular antioxidant defense. This compound has various biochemical and physiological effects that contribute to its therapeutic potential.

Advantages and Limitations for Lab Experiments

1-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)thiourea has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize. This compound has also been shown to have low toxicity levels, which makes it a safer compound to work with in lab experiments. One limitation is that this compound has poor solubility in water, which limits its application in aqueous solutions. This compound also has low bioavailability, which limits its effectiveness in vivo. This compound has advantages and limitations that should be considered when conducting lab experiments.

Future Directions

For 1-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)thiourea research are numerous and should be explored to fully understand its potential therapeutic applications.

Synthesis Methods

1-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)thiourea has been synthesized through various methods, including the reaction of 5-methyl-1H-indole-3-carboxaldehyde with 3,4,5-trimethoxyphenyl isothiocyanate in the presence of a base. Another method involves the reaction of 5-methyl-1H-indole-3-carboxaldehyde with 3,4,5-trimethoxyphenyl thiourea in the presence of a base. This compound has also been synthesized through a one-pot reaction of 5-methyl-1H-indole-3-carboxaldehyde, 3,4,5-trimethoxyaniline, and ammonium thiocyanate in the presence of a base. The synthesis of this compound is relatively simple and can be achieved through various methods.

Scientific Research Applications

1-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)thiourea has been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. This compound has been shown to inhibit the aggregation of amyloid beta, a protein that is associated with Alzheimer's disease. This compound has also been shown to protect dopaminergic neurons from oxidative stress, which is associated with Parkinson's disease. This compound has potential therapeutic applications in various fields of medicine.

Properties

Molecular Formula

C21H25N3O3S

Molecular Weight

399.5 g/mol

IUPAC Name

1-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)thiourea

InChI

InChI=1S/C21H25N3O3S/c1-13-5-6-17-16(9-13)14(12-23-17)7-8-22-21(28)24-15-10-18(25-2)20(27-4)19(11-15)26-3/h5-6,9-12,23H,7-8H2,1-4H3,(H2,22,24,28)

InChI Key

CQKIDGQIGKARII-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)NC=C2CCNC(=S)NC3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCNC(=S)NC3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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